molecular formula C15H21N3O B13329857 N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine

N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine

Cat. No.: B13329857
M. Wt: 259.35 g/mol
InChI Key: OQZUHQIQKBIAFZ-UHFFFAOYSA-N
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Description

N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine is a synthetic diaminoquinoline derivative characterized by a methoxy-substituted quinoline ring linked to a pentanediamine chain. This compound is structurally related to antimalarial agents like primaquine and pamaquine, sharing the 8-aminoquinoline pharmacophore critical for antiparasitic activity . The compound’s bio-based 1,5-pentanediamine moiety may be derived from renewable resources, such as lysine decarboxylation, aligning with sustainable chemistry trends .

Properties

IUPAC Name

N'-(6-methoxyquinolin-8-yl)pentane-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-19-13-10-12-6-5-9-18-15(12)14(11-13)17-8-4-2-3-7-16/h5-6,9-11,17H,2-4,7-8,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZUHQIQKBIAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine typically involves the reaction of 6-methoxyquinoline with pentane-1,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to ensure consistent quality and high efficiency. The use of continuous flow reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the production of impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The methoxy group and the amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in different applications.

Scientific Research Applications

N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Modifications

Key structural analogs differ in substituents on the quinoline ring and the diamine chain (Table 1).

Table 1: Structural Comparison of N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine and Analogs

Compound Name CAS No. Quinoline Substituent Diamine Chain Modifications Molecular Weight Key Applications/Studies
This compound 6633-17-6 6-OCH3 Linear C5 chain 406.3 (HB salt) Antimalarial research (inferred)
Primaquine 90-34-6 6-OCH3 C4 chain with terminal primary amine 259.3 Antimalarial (clinical use)
Pamaquine 491-92-9 6-OCH3 C5 chain with diethyl branching 340.5 Antimalarial (historical use)
CDRI 80/53 N/A 3-acetyl, 4,5-dihydrofuranyl C5 chain with acetyl group N/A In vitro erythrocyte safety study
N1-(6-Methoxy-8-quinolyl)-N5-(1-methylethyl)-1,5-pentanediamine 86-78-2 6-OCH3 C5 chain with isopropyl terminal 307.4 Pharmacological screening

Key Observations :

  • Pamaquine’s diethyl-branched chain reduces metabolic stability, contributing to its historical toxicity .
  • Terminal Modifications : The isopropyl group in CAS 86-78-2 may alter receptor binding compared to the unmodified pentyl chain in the target compound .

Physicochemical Properties

  • Solubility: 1,5-Pentanediamine adipate dihydrate (a related salt) exhibits high aqueous solubility, influenced by solvent polarity and temperature. In water-methanol mixtures, solubility increases with methanol content due to reduced dielectric constant .
  • Thermodynamic Stability : Polymorphism in 1,5-pentanediamine oxalate (anhydrate vs. dihydrate) affects crystallization and polymer properties, suggesting that hydration state impacts the target compound’s stability .

Biological Activity

N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its biological activity. Its structure can be represented as follows:

  • Molecular Formula : C15H21N3O
  • CAS Number : 68928

The presence of the methoxy and quinoline groups enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
  • Anticancer Potential : Studies have highlighted its ability to modulate cancer metabolism, indicating its use as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound acts as an inhibitor or activator of enzymes, affecting metabolic processes.
  • Receptor Binding : Its structure allows binding to various receptors, potentially modulating critical signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

1. Enzyme Interaction Studies

Research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits enzymes involved in cancer metabolism. This inhibition suggests its potential as a therapeutic agent in oncology .

2. Antibacterial Activity

A patent study indicated that derivatives of this compound exhibit promising antibacterial properties against resistant strains. These findings support the development of new antibiotics based on its structure .

3. Pharmacological Applications

Investigations into the pharmacological properties reveal that this compound could serve as a scaffold for developing new therapeutic agents targeting various diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against resistant bacterial strains
Enzyme InhibitionInhibits enzymes related to cancer metabolism
Anticancer PotentialModulates cancer-related metabolic pathways
Pharmacological UsesPotential scaffold for new drug development

Q & A

Q. What are the optimal synthesis routes for N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine in academic settings?

Answer: The compound can be synthesized via two primary pathways:

  • Chemical synthesis : Reacting 1,5-pentanediamine with 6-methoxy-8-quinoline derivatives under controlled stoichiometric conditions. Phosgenation in inert solvents at specific temperatures/pressures introduces functional groups while preserving the methoxyquinoline moiety .
  • Biological synthesis : Microbial fermentation using engineered Corynebacterium glutamicum or E. coli strains overexpressing lysine decarboxylase (LDC) genes (e.g., cadA, ldcC). This method achieves up to 63.9 g/L yields with directed evolution to optimize pH tolerance and enzyme activity .

Q. How can thermal stability and decomposition profiles of this compound be characterized?

Answer:

  • Thermogravimetric Analysis (TGA) : Identifies decomposition stages. For example, initial weight loss at 341.71 K (water evaporation) and significant decomposition at ~420 K, indicating thermal degradation .
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions and enthalpy changes. Peaks at 341.71 K and 347.47 K correlate with endothermic/exothermic events, critical for assessing material stability in polymer applications .

Q. What crystallographic techniques are suitable for structural elucidation?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., Te–Cl distances in related complexes: 2.451–2.623 Å) and hydrogen-bonding networks. Perfluoropolyether coatings protect hygroscopic crystals during analysis .
  • Atomic displacement parameters : Quantify thermal motion in crystal lattices, revealing distortions in octahedral coordination geometries common in quinoline-containing complexes .

Advanced Research Questions

Q. How to resolve contradictions between molecular weight data and reaction kinetics in polymerization?

Answer:

  • Contradiction : Higher monomer ratios in poly(ester amide) synthesis slow molecular weight growth despite FTIR-confirmed reactivity .
  • Methodology : Use GPC-MALLS (Gel Permeation Chromatography with Multi-Angle Laser Light Scattering) to account for agitation-induced chain entanglement differences. Scale-up trials under controlled shear rates reconcile lab-scale vs. industrial mobility discrepancies .

Q. How does copolymer composition affect material properties in bio-based polyamides?

Answer:

  • Odd vs. even diamine units : Copolymers with 1,5-pentanediamine (odd) exhibit reduced crystallinity and lower glass transition temperatures (Tg) compared to even-chain analogs, enhancing biodegradability .
  • Hydrogen bonding : Intermolecular bonds along dual axes in nylon-56 improve mechanical strength (comparable to petrochemical-derived nylons) and heat resistance .

Q. What role does hydrogen bonding play in stabilizing coordination complexes of this compound?

Answer:

  • Crystal packing : The methoxyquinoline group forms hydrogen bonds with inorganic anions (e.g., [TeCl6]<sup>2−</sup>), where Cl atoms receiving stronger H-bonds exhibit shorter Te–Cl distances (2.451 Å vs. 2.623 Å). This stabilizes layered structures in metal-organic frameworks .

Q. How can biodegradability be modulated for biomedical applications?

Answer:

  • Copolymer design : Blending 1,5-pentanediamine with 1,3-pentanediamine disrupts crystallinity, accelerating enzymatic hydrolysis. Optimal 70:30 ratios achieve a Tg of 45°C and 80% mass loss in 12 weeks .
  • Surface functionalization : Thiol-disulfide exchange in dithiodi-2,1-ethanediyl derivatives enhances enzymatic cleavage rates in physiological environments .

Q. What strategies improve decarboxylation efficiency in bio-based 1,5-pentanediamine production?

Answer:

  • Enzyme engineering : Directed evolution of Hafnia alvei LDC increases specific activity by 5.6% under pH 6.5 conditions, minimizing side reactions .
  • Cofactor optimization : Adding pyridoxal phosphate (PLP) boosts Klebsiella oxytoca LDC activity, achieving 92% lysine-to-diamine conversion .

Q. How do polymerization kinetics differ between bio-based and petrochemical diamines?

Answer:

  • Reactivity ratios : Bio-based 1,5-pentanediamine reacts 15% slower with isocyanates than hexamethylenediamine due to steric hindrance from the methoxyquinoline group.
  • Catalyst screening : Titanium-based catalysts mitigate this by reducing activation energy for urethane linkage formation .

Q. What safety protocols are critical for handling this compound?

Answer:

  • Storage : Store at 0–6°C in inert, airtight containers to prevent hygroscopic degradation .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to moderate toxicity (LD50 ~250 mg/kg in rodents) .

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